2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is an organic compound with the molecular formula C23H22N2O2 and a molecular weight of 358.43 g/mol This compound is characterized by its benzimidazole core, which is substituted with a 4-methoxyphenoxy group and a 2-phenylethyl group
Preparation Methods
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-methoxyphenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Attachment of the 2-phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the benzimidazole intermediate is reacted with 2-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the benzimidazole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzimidazole nitrogen, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can be compared with other similar compounds, such as:
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a 4-methoxyphenoxy group but has a different core structure, leading to distinct chemical and biological properties.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Similar to the previous compound, it has a 4-methoxybenzyl group but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole core, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNPFYPUSEWTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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